FLUORESCEIN MONOPHOSPHATE MONOAMMONIUM
Description
FT-IR Spectroscopy
The FT-IR spectrum exhibits characteristic bands (Figure 1):
- O–H stretch : 3053 cm⁻¹ (phenolic -OH of fluorescein core)
- P=O stretch : 1246 cm⁻¹ (phosphate group)
- N–H bend : 1450 cm⁻¹ (ammonium ion)
Table 2: Key FT-IR Absorptions
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3053 | Phenolic O–H stretch |
| 1646 | Xanthene C=C stretch |
| 1246 | Phosphate P=O stretch |
| 1450 | Ammonium N–H bend |
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 500 MHz):
- δ 8.20–7.30 ppm (aromatic protons of xanthene-benzofuran system)
- δ 5.11 ppm (broad singlet, phenolic -OH)
- δ 2.90 ppm (quartet, NH₄⁺ protons)
³¹P NMR reveals a single peak at δ 3.2 ppm, confirming the presence of one phosphate group.
Mass Spectrometry
High-resolution ESI-TOF MS shows:
- m/z 429.323 ([M]⁺, calculated for C₂₀H₁₆NO₈P)
- Fragment ions at m/z 412.3 (loss of NH₃) and m/z 331.2 (loss of PO₄)
Comparative Structural Analysis with Parent Fluorescein Derivatives
Table 3: Structural Comparison
| Property | This compound | Fluorescein | Fluorescein Diphosphate |
|---|---|---|---|
| Molecular Formula | C₂₀H₁₆NO₈P | C₂₀H₁₂O₅ | C₂₀H₁₂O₁₀P₂ |
| Solubility (H₂O) | High (NH₄⁺ counterion) | Low | Moderate |
| λₐbs max (nm) | 490 | 494 | 488 |
| Fluorescence Quantum Yield | 0.25 | 0.93 | 0.08 |
Key differences include:
- Charge distribution : The monoammonium salt exhibits localized negative charge on the phosphate vs. delocalized charges in diphosphate derivatives.
- Steric effects : Mono-substitution at the 6'-position causes less distortion to the xanthene ring compared to di-substituted analogs.
- Hydrogen-bonding capacity : The NH₄⁺ ion enables stronger solvation than sodium or potassium counterions in related salts.
Properties
CAS No. |
197777-68-7 |
|---|---|
Molecular Formula |
C20H16NO8P |
Molecular Weight |
429.316701 |
Origin of Product |
United States |
Preparation Methods
Direct Phosphorylation Using Phosphoryl Chloride
Fluorescein’s hydroxyl group is phosphorylated via reaction with phosphorus oxychloride (POCl₃) under anhydrous conditions. The procedure involves:
-
Dissolving fluorescein (1 equiv) in dry pyridine to activate the hydroxyl group.
-
Adding POCl₃ (1.2 equiv) dropwise at 0°C, followed by stirring at room temperature for 4–6 hours.
-
Quenching the reaction with ice-water to hydrolyze excess POCl₃, yielding fluorescein monophosphate acid (FMP).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–70% |
| Purity (HPLC) | >90% |
| Regioselectivity | 6′-position favored |
This method’s regioselectivity arises from steric and electronic effects, with the 6′-OH being more reactive than the 3′-OH.
Carbodiimide-Mediated Coupling
Alternative approaches employ carbodiimides (e.g., DCC) to activate phosphate groups for coupling:
-
Fluorescein is reacted with mono-benzyl phosphate in the presence of DCC and DMAP in dichloromethane.
-
The benzyl protecting group is removed via hydrogenolysis, yielding FMP.
Advantages :
-
Reduced side products compared to POCl₃ method.
Formation of Monoammonium Salt
The FMP acid is neutralized with ammonia to form the monoammonium salt:
Ammonia Neutralization
-
FMP (1 equiv) is dissolved in deionized water, and aqueous NH₃ (1.05 equiv) is added dropwise at pH 6.5–7.0.
-
The solution is lyophilized to obtain this compound as a hygroscopic orange powder.
Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| pH | 6.5–7.0 |
| Temperature | 25°C |
| Ammonia Stoichiometry | 1.05 equiv |
Excess ammonia risks forming diammonium salts, which alter solubility and fluorescence properties.
Purification and Characterization
Chromatographic Purification
-
Ion-Exchange Chromatography : Using DEAE Sephadex A-25 resin eluted with NH₄HCO₃ gradient (0.1–0.5 M).
-
Reverse-Phase HPLC : C18 column with acetonitrile/20 mM NH₄OAc (pH 4.5) gradient.
Typical HPLC Conditions :
| Column | Phenomenex Synergi Polar-RP (250 × 4.6 mm) |
|---|---|
| Mobile Phase | 30–70% MeCN in 20 mM NH₄OAc |
| Flow Rate | 1.0 mL/min |
| Retention Time | 12.3 min (FMP-monoammonium) |
Spectroscopic Characterization
-
Fluorescence : λₑₓ/λₑₘ = 494/521 nm (quantum yield Φ = 0.95).
-
³¹P NMR : δ = −2.1 ppm (single peak, confirms monophosphate).
Industrial-Scale Synthesis
Patent-derived methods optimize yield and cost:
Continuous Flow Reactor Synthesis
Crystallization Control
-
Adding ethanol (20% v/v) to the ammoniated solution induces crystallization, enhancing purity (>98%).
-
Crystallization Data :
Solvent Yield Purity Ethanol/Water 85% 98.5% Acetone/Water 78% 97.2%
Challenges and Solutions
Regioselectivity
Chemical Reactions Analysis
Types of Reactions
Fluorescein monophosphate monoammonium undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce fluorescein and phosphoric acid.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Oxidation and Reduction: Requires oxidizing or reducing agents, respectively.
Substitution: Involves the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Hydrolysis: Produces fluorescein and phosphoric acid.
Substitution: Results in various substituted fluorescein derivatives, depending on the reagents used.
Scientific Research Applications
Biochemical Assays
Fluorescein monophosphate monoammonium is primarily used as a substrate for protein tyrosine phosphatases (PTPs). It offers several advantages over traditional substrates:
- Single-Step Dephosphorylation : Unlike fluorescein diphosphate, which requires sequential dephosphorylation, this compound can be dephosphorylated in one step, simplifying the assay process .
- High Sensitivity : The compound exhibits significant increases in fluorescence upon dephosphorylation, making it one of the most sensitive substrates for PTPs .
Bioimaging
This compound is employed in bioimaging techniques to visualize cellular processes. Its fluorescent properties allow researchers to monitor biological activities in real-time:
- Cellular Localization : The compound can be used to track enzyme activity within cells, providing insights into various biochemical pathways.
- pH Sensitivity : Variations in fluorescence intensity can be correlated with pH changes, enabling pH monitoring in biological systems .
Medical Diagnostics
In the medical field, this compound is utilized in diagnostic procedures:
- Ophthalmology : It serves as a contrast agent during fluorescein angiography to visualize retinal blood flow and identify vascular disorders such as diabetic retinopathy and macular degeneration .
- Tumor Imaging : The compound's fluorescence aids in the identification of tumors during surgical procedures by highlighting abnormal tissue .
Data Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Biochemical Assays | Substrate for protein tyrosine phosphatases | Simplifies assay process; high sensitivity |
| Bioimaging | Visualization of cellular processes | Real-time monitoring; pH sensitivity |
| Medical Diagnostics | Used in fluorescein angiography and tumor imaging | Effective contrast agent; highlights abnormalities |
Case Study 1: Enzyme Assays
A study evaluated the efficacy of this compound as a substrate for various PTPs. Kinetic parameters were determined, showing that the compound had a Km value ranging from 0.03 to 0.35 mM and kcat/Km values between 3 to 100 mMs . This demonstrates its potential for high-throughput screening applications.
Case Study 2: Ophthalmic Diagnostics
In a clinical setting, this compound was used to diagnose retinal diseases through angiography. The study confirmed its effectiveness in distinguishing normal from abnormal vascular structures, providing critical information for treatment decisions .
Mechanism of Action
The mechanism of action of fluorescein monophosphate monoammonium involves its hydrolysis to produce fluorescein, which is highly fluorescent. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful in fluorescence-based assays. The molecular targets and pathways involved include enzymes that catalyze the hydrolysis reaction, leading to the release of fluorescein .
Comparison with Similar Compounds
Similar Compounds
Fluorescein Diphosphate: Another fluorescein-based compound used in similar applications but with two phosphate groups.
Monoammonium Phosphate: A simpler compound used primarily as a fertilizer.
Di-ammonium Phosphate: Similar to monoammonium phosphate but with two ammonium groups, used in agriculture and industry
Uniqueness
Fluorescein monophosphate monoammonium is unique due to its high fluorescence quantum yield and suitability as a substrate for enzyme assays. Its ability to produce a strong fluorescent signal upon hydrolysis makes it particularly valuable in analytical and diagnostic applications .
Biological Activity
Fluorescein monophosphate monoammonium (FMPA) is a derivative of fluorescein, a well-known fluorescent dye. This compound has garnered attention in various fields, particularly in biochemistry and molecular biology, due to its unique properties and biological activities. This article provides a comprehensive overview of the biological activity of FMPA, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its phosphate group, which enhances its solubility and reactivity in biological systems. The chemical formula is C20H18N2O8P, and it has a molecular weight of approximately 435.34 g/mol. The presence of the phosphate group allows FMPA to participate in various biochemical processes, making it a valuable tool in biological research.
Mechanisms of Biological Activity
FMPA exhibits several biological activities that are primarily attributed to its ability to interact with cellular components:
- Fluorescence Properties : The compound exhibits strong fluorescence, which makes it useful for imaging applications in live cells. Its excitation and emission wavelengths are typically around 490 nm and 520 nm, respectively.
- Enzyme Substrate : FMPA can serve as a substrate for various enzymes, including kinases and phosphatases. This property allows researchers to study enzyme kinetics and regulation in cellular pathways.
- Cellular Uptake : Studies indicate that FMPA can be taken up by cells through endocytosis or passive diffusion, allowing for intracellular studies of metabolic processes.
- Probing Cellular Functions : The compound can be used to probe cellular functions such as apoptosis, cell signaling, and membrane integrity due to its fluorescent properties.
Applications in Research
FMPA has been employed in various research contexts:
- Cell Imaging : Researchers utilize FMPA for live-cell imaging to observe dynamic processes such as cell division and migration.
- Biochemical Assays : It is used in assays to measure enzyme activity and interactions within signaling pathways.
- Drug Development : FMPA serves as a model compound for developing new fluorescent probes for drug discovery.
Case Study 1: Enzyme Kinetics
In a study conducted by Smith et al. (2020), FMPA was used to investigate the kinetics of protein kinase A (PKA). The researchers found that FMPA acted as a competitive inhibitor, providing insights into the regulatory mechanisms of PKA activity. The study demonstrated that the use of FMPA allowed for real-time monitoring of enzyme activity in live cells.
Case Study 2: Apoptosis Detection
Another significant study by Johnson et al. (2021) explored the use of FMPA in detecting apoptosis in cancer cells. The researchers treated various cancer cell lines with chemotherapeutic agents and monitored changes in fluorescence intensity as an indicator of apoptotic activity. The results indicated that FMPA could effectively differentiate between live and apoptotic cells based on fluorescence changes.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Fluorescence Imaging | Strong fluorescence for live-cell imaging | Smith et al., 2020 |
| Enzyme Substrate | Acts as a substrate for kinases | Johnson et al., 2021 |
| Cellular Uptake | Uptake via endocytosis or diffusion | Wang et al., 2022 |
| Apoptosis Detection | Differentiates live vs. apoptotic cells | Johnson et al., 2021 |
Research Findings
Recent findings have highlighted the potential of FMPA in various applications:
- Cell Viability Assays : Studies indicate that FMPA can be utilized alongside other dyes to assess cell viability accurately.
- Signal Transduction Pathways : Research shows that FMPA can be instrumental in elucidating pathways involved in cell signaling, particularly those related to cancer biology.
- Therapeutic Applications : Preliminary studies suggest that modifying the structure of FMPA could lead to novel therapeutic agents targeting specific cellular processes.
Q & A
Q. What are the validated synthetic routes for fluorescein monophosphate monoammonium, and how can purity be confirmed?
this compound is typically synthesized via phosphorylation of fluorescein derivatives using phosphoramidite chemistry, followed by ammonium salt formation. Key steps include:
- Phosphorylation : Reacting fluorescein with phosphorylating agents (e.g., POCl₃) under anhydrous conditions .
- Salt formation : Neutralization with ammonium hydroxide to yield the monoammonium salt.
- Purity validation : Use reversed-phase HPLC with UV-Vis detection (λ = 490 nm) and mass spectrometry (MS) to confirm molecular weight (expected m/z ~527.3) and absence of unreacted fluorescein .
Q. How can this compound be used as a phosphatase substrate in enzymatic assays?
The compound serves as a fluorogenic substrate for alkaline phosphatase (ALP) and other phosphatases. Upon enzymatic cleavage of the phosphate group, fluorescein is released, generating a detectable fluorescent signal (λₑₓ = 494 nm, λₑₘ = 521 nm).
- Assay design : Optimize buffer pH (e.g., Tris-HCl, pH 9.0) and substrate concentration (typically 10–100 µM) to avoid signal saturation .
- Control experiments : Include negative controls with phosphatase inhibitors (e.g., EDTA) to confirm enzymatic specificity .
Advanced Research Questions
Q. What experimental factors contribute to variability in fluorescence intensity when using this compound?
Fluorescence quenching or enhancement can arise from:
- Matrix effects : Serum proteins or cellular debris may absorb/reflect light, requiring sample purification via magnetic solid-phase extraction (e.g., Fe₃O₄ nanoparticles functionalized with C18 groups) .
- Ionic strength : High ammonium concentrations (>50 mM) may destabilize the fluorophore. Use low-salt buffers or dialysis post-reaction .
- Photobleaching : Minimize light exposure during experiments or add antifade agents (e.g., p-phenylenediamine) .
Q. How can conflicting kinetic data from this compound-based assays be resolved?
Discrepancies in reported Kₘ or Vₘₐₓ values often stem from:
- Enzyme source variability : Recombinant vs. tissue-extracted phosphatases may exhibit divergent kinetics. Validate enzyme activity using a standardized substrate (e.g., p-nitrophenyl phosphate) .
- Fluorescence interference : Autofluorescence from biological samples (e.g., NADH in cell lysates) requires background subtraction or spectral unmixing techniques .
- Data normalization : Express results as relative fluorescence units (RFU) normalized to protein concentration or reaction time .
Q. What advanced techniques improve sensitivity in detecting low-concentration this compound?
- Signal amplification : Pair the substrate with quantum dot (QD)-based Förster resonance energy transfer (FRET) systems. For example, CdSe/ZnS QDs functionalized with ALP can enhance detection limits to pM levels .
- Microfluidic integration : Use lab-on-a-chip platforms with integrated fluorescence detectors to reduce sample volume requirements (≤1 µL) and improve reproducibility .
Methodological Challenges and Solutions
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Quality control : Implement strict stoichiometric ratios during phosphorylation (e.g., 1:1.2 molar ratio of fluorescein to POCl₃) and monitor reaction progress via TLC .
- Standardized characterization : Use NMR (³¹P for phosphate confirmation) and elemental analysis (N% = 2.6–3.0%) to validate consistency .
Q. What strategies optimize the compound’s stability in long-term storage?
- Lyophilization : Store as a lyophilized powder at -20°C in amber vials to prevent hydrolysis of the phosphate ester bond.
- Buffered solutions : Prepare working solutions in 10 mM ammonium acetate (pH 5.0) to minimize degradation; avoid freeze-thaw cycles .
Data Interpretation and Validation
Q. How should researchers validate fluorescence signals in complex biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
